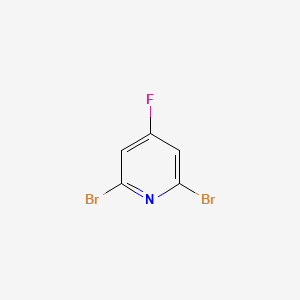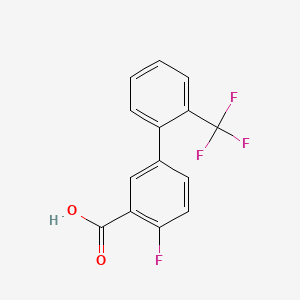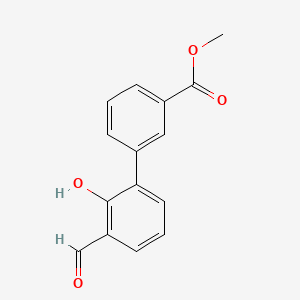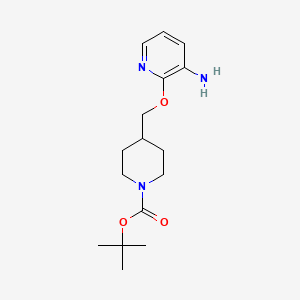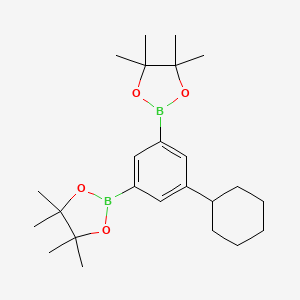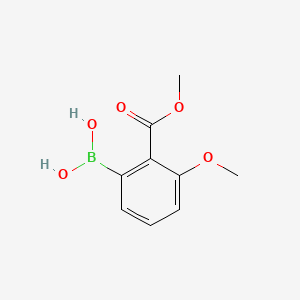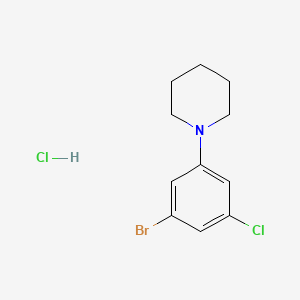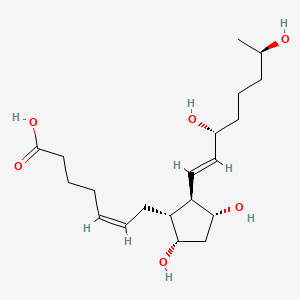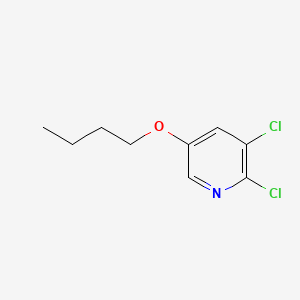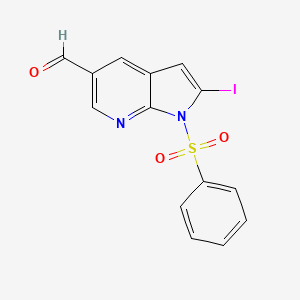
1-(Phenylsulfonyl)-2-iodo-7-azaindole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Phenylsulfonyl)-2-iodo-7-azaindole-5-carbaldehyde is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The phenylsulfonyl group is a common functional group in organic chemistry, often used as a blocking group in synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-(Phenylsulfonyl)indole have been synthesized through sulfonamidation reactions . This involves the reaction of an amine with a sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques provide information about the connectivity of atoms in the molecule, their spatial arrangement, and the presence of functional groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the phenylsulfonyl group. Indoles are known to undergo electrophilic substitution reactions at the 3-position . The phenylsulfonyl group can also influence the regioselectivity of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Techniques such as thermogravimetric analysis (TGA) could be used to study its thermal stability . Other properties such as solubility, melting point, and boiling point could be determined experimentally .
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets provide information on hazards, safe handling procedures, and emergency measures .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O3S/c15-13-7-11-6-10(9-18)8-16-14(11)17(13)21(19,20)12-4-2-1-3-5-12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPCUZPRMUION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-2-iodo-7-azaindole-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

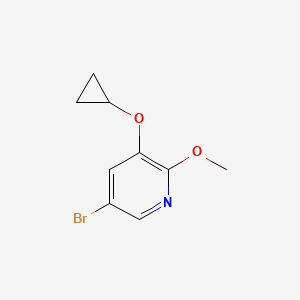
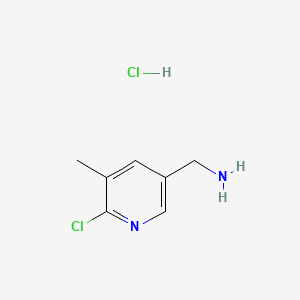
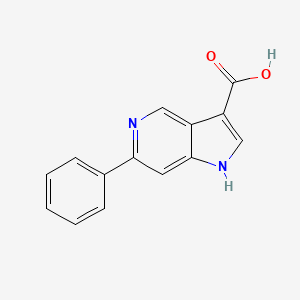
![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)
